GNF-PF-3777
Overview
Description
- GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2).
- Its chemical structure is represented as C₁₅H₇N₃O₄.
- The compound effectively reduces IDO2 activity, with a Ki value of 0.97 μM .
Mechanism of Action
Target of Action
GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .
Mode of Action
The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of this compound for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.
Biochemical Pathways
By inhibiting hIDO2, this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of hIDO2 by this compound can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .
Biochemical Analysis
Biochemical Properties
8-Nitroindolo[2,1-b]quinazoline-6,12-dione interacts with the enzyme hIDO2, significantly reducing its activity . The Ki value, which represents the binding affinity of the compound to the enzyme, is reported to be 0.97 μM . This interaction suggests that 8-Nitroindolo[2,1-b]quinazoline-6,12-dione may play a role in modulating tryptophan metabolism and the associated biochemical pathways.
Cellular Effects
The effects of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione on cellular processes are primarily related to its inhibitory action on hIDO2 . By inhibiting this enzyme, 8-Nitroindolo[2,1-b]quinazoline-6,12-dione can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are associated with tryptophan metabolism.
Molecular Mechanism
The molecular mechanism of action of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione involves its binding to the hIDO2 enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular processes related to tryptophan metabolism.
Metabolic Pathways
8-Nitroindolo[2,1-b]quinazoline-6,12-dione is involved in the metabolic pathway of tryptophan, specifically through its interaction with the hIDO2 enzyme
Preparation Methods
- Synthetic routes for GNF-PF-3777 have been developed, but specific details are not widely available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Chemical Reactions Analysis
- GNF-PF-3777 likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain to be fully elucidated.
- Major products resulting from these reactions are not extensively documented.
Scientific Research Applications
- GNF-PF-3777 has garnered interest in several fields:
Chemistry: Its unique structure and inhibitory properties make it valuable for chemical studies.
Biology: Researchers explore its effects on cellular processes and signaling pathways.
Medicine: Investigations focus on potential therapeutic applications, such as immune modulation.
Industry: Its industrial applications are still emerging.
Comparison with Similar Compounds
- While GNF-PF-3777 stands out for its potency against hIDO2, other tryptanthrin derivatives exist.
- Similar compounds include L-1-MT and D-1-MT, but their inhibitory efficiency is inferior to this compound .
Properties
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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